molecular formula C18H17NO3 B367206 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione CAS No. 797780-74-6

1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione

Cat. No.: B367206
CAS No.: 797780-74-6
M. Wt: 295.3g/mol
InChI Key: BREOTPXSSAJDPD-UHFFFAOYSA-N
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Description

Historical Context and Medicinal Chemistry Significance of Isatin (B1672199) (Indoline-2,3-dione) Derivatives

Isatin (1H-indole-2,3-dione) is not a modern discovery; it was first synthesized in 1841. nih.gov Initially recognized for its role in the chemistry of dyes, its biological significance soon became apparent. Isatin itself is an endogenous compound found in mammalian tissues and has been shown to possess a range of biological effects. nih.gov The true value of isatin in drug discovery, however, lies in its versatility as a synthetic precursor. The isatin nucleus features several reactive sites—the N-H group at position 1, and the carbonyl groups at positions 2 and 3—that are amenable to chemical modification, allowing for the creation of vast libraries of derivatives. nih.gov

Over the decades, isatin derivatives have been investigated and found to exhibit a remarkable array of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and neuroprotective effects. chemicalbook.comnih.gov The success of this scaffold is exemplified by the development of several clinically approved drugs that incorporate the isatin core, such as the anticancer agent Sunitinib. nih.gov The sustained interest in isatin derivatives stems from their ability to interact with a multitude of biological targets, including various enzymes and receptors.

Rationale for the Academic Investigation of 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione

The academic investigation of a hybrid molecule like this compound is founded on the principles of molecular hybridization. The rationale is to synergistically combine the established therapeutic potential of the isatin scaffold with the modulatory effects of the o-tolyloxypropyl substituent.

The o-tolyloxy moiety, a derivative of cresol, introduces a lipophilic aromatic group. The methyl group on the phenyl ring can influence the molecule's steric and electronic properties, potentially leading to selective interactions with biological targets. Aryloxy moieties are present in numerous approved drugs and are known to participate in various non-covalent interactions, including pi-stacking and hydrophobic interactions, which are crucial for drug-receptor binding.

Thus, the design of this compound is a deliberate attempt to create a novel chemical entity that leverages the biological promiscuity of the isatin core and fine-tunes its activity and properties through the introduction of the o-tolyloxypropyl chain. The expectation is that this specific combination could lead to compounds with novel or enhanced therapeutic potential, for instance, as anticancer or antimicrobial agents, areas where both isatin and aryloxy-containing compounds have shown promise. A study on N-phenylpropyl-3-substituted indoline-2-one derivatives, for example, explored their antimicrobial and antioxidant activities, highlighting the potential of such N-substituted isatins. researchgate.net

Current Research Landscape for Related Chemical Scaffolds and their Therapeutic Potential

The current research landscape for isatin-based compounds remains vibrant and highly active. Scientists continue to explore the vast chemical space accessible from the isatin core, leading to the discovery of new derivatives with potent and selective biological activities.

Recent studies on N-substituted isatins have focused on a variety of therapeutic areas. For instance, N-alkylated isatin derivatives have been evaluated for their nematicidal activity against agricultural pests. nih.gov In the realm of human health, N-benzyl substituted indolin-2,3-diones have shown promising antiproliferative activity against cancer cell lines. nih.gov The nature of the substituent at the N1 position has been shown to be critical for the observed biological effects.

The hybridization of isatin with other pharmacophores is a particularly fruitful area of research. For example, isatin-thiazolyl-pyrazoline hybrids have been developed as promising antimicrobial agents against multidrug-resistant pathogens. nih.gov Furthermore, isatin-pyrimidine hybrids have been investigated as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-methylphenoxy)propyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13-7-2-5-10-16(13)22-12-6-11-19-15-9-4-3-8-14(15)17(20)18(19)21/h2-5,7-10H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREOTPXSSAJDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 O Tolyloxy Propyl Indoline 2,3 Dione

Advanced Synthetic Routes and Reaction Pathways for Indoline-2,3-dione N-Substitution

The introduction of the 3-(o-tolyloxy)propyl group at the N-1 position of the indoline-2,3-dione (isatin) core is the pivotal step in the synthesis of the target molecule. This is typically achieved through N-alkylation, a common strategy for derivatizing isatins. nih.gov

Multi-Step Synthesis Strategies Involving Propylation and Aryloxy Functionalization

The synthesis of 1-(3-(o-tolyloxy)propyl)indoline-2,3-dione is inherently a multi-step process. The initial phase involves the preparation of the isatin (B1672199) scaffold, which can be accomplished through various established methods such as the Sandmeyer, Stolle, or Gassman syntheses. nih.govnih.gov The Sandmeyer process, one of the most traditional and frequently utilized methods, involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin ring. nih.govmdpi.comresearchgate.net

Once the isatin core is obtained, the subsequent and crucial step is the N-alkylation to introduce the 3-(o-tolyloxy)propyl side chain. A plausible and efficient synthetic route involves the reaction of isatin with a suitable alkylating agent, such as 1-(3-halopropyl)-2-methylbenzene (e.g., 1-(3-bromopropyl)-2-methylbenzene). This reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the isatin, thereby generating a nucleophilic isatin anion that subsequently attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. nih.gov

The synthesis of the alkylating agent itself, 1-(3-halopropyl)-2-methylbenzene, can be achieved from o-cresol (2-methylphenol) and a 1,3-dihalopropane through a Williamson ether synthesis.

Regioselective Functionalization Approaches for the Isatin Core

The isatin molecule possesses multiple reactive sites, including the N-H proton, two carbonyl groups at C2 and C3, and the aromatic ring. nih.gov However, N-alkylation is generally a highly regioselective process. The acidity of the N-H proton makes it susceptible to deprotonation by a suitable base, leading to the formation of the isatin anion. nih.gov This anion is a soft nucleophile, and according to Hard-Soft Acid-Base (HSAB) theory, it preferentially reacts with soft electrophiles like alkyl halides at the nitrogen atom. While O-alkylation is possible, it is generally observed with harder electrophiles or under specific reaction conditions, such as using silver salts as the base. The functionalization of the benzene (B151609) ring of the isatin core typically requires electrophilic aromatic substitution reactions, which are distinct from the N-alkylation process. researchgate.netnih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin and its derivatives to develop more environmentally benign processes. ijcrt.orgdntb.gov.ua For the synthesis of this compound, several green chemistry strategies can be employed.

One key area of focus is the use of greener reaction media. Traditional N-alkylation reactions of isatin often utilize polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). nih.govyoutube.com Green alternatives could include the use of water, ionic liquids, or solvent-free conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. nih.govresearchgate.net The N-alkylation of isatin has been shown to be highly efficient under microwave irradiation. nih.govsemanticscholar.org

Furthermore, the choice of base can be optimized from a green chemistry perspective. While strong bases like sodium hydride (NaH) are effective, they are also highly reactive and require careful handling. Weaker inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often sufficient for the deprotonation of isatin and are considered more environmentally friendly. nih.govyoutube.com

Catalytic Approaches in the Formation of the N-Alkyl Ether Linkage

While the N-alkylation of isatin is typically a base-mediated process, catalytic methods can also be employed to enhance efficiency and selectivity. Phase-transfer catalysis (PTC) is a well-established technique that can be applied to the N-alkylation of heterocycles. In this approach, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the isatin anion from a solid or aqueous phase to an organic phase containing the alkylating agent, thereby accelerating the reaction.

More advanced catalytic systems, such as those involving transition metals, have been explored for N-alkylation reactions, although they are more commonly employed for N-arylation. rsc.org However, the development of catalytic enantioselective N-alkylation methods for isatins has been reported, utilizing organocatalysts like prolinol derivatives to achieve high enantioselectivity. nih.gov For the synthesis of the achiral target compound, such enantioselective methods are not necessary but highlight the ongoing research into catalytic C-N bond formation involving the isatin scaffold.

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider in the N-alkylation of isatin with 1-(3-halopropyl)-2-methylbenzene include the choice of base, solvent, temperature, and reaction time.

ParameterVariationEffect on Yield and Purity
Base Strong bases (e.g., NaH) vs. Weaker bases (e.g., K2CO3, Cs2CO3)Stronger bases can lead to faster reaction rates but may also promote side reactions. Weaker bases are often sufficient and can lead to cleaner reactions and higher purity. Cs2CO3 is often found to be particularly effective. nih.gov
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)The choice of solvent influences the solubility of the reactants and the rate of the SN2 reaction. DMF and N-methyl-2-pyrrolidinone (NMP) are often good choices for achieving high yields. nih.gov
Temperature Room temperature to elevated temperatures (conventional heating or microwave)Higher temperatures generally increase the reaction rate. Microwave heating can significantly reduce reaction times from hours to minutes and often improves yields. nih.govresearchgate.net
Alkylating Agent Alkyl bromide or chlorideThe reactivity of the leaving group on the alkylating agent affects the reaction rate (I > Br > Cl). Using an alkyl bromide or adding a catalytic amount of iodide salt can enhance the reaction rate.

A typical optimized procedure would likely involve the use of potassium carbonate or cesium carbonate as the base in a polar aprotic solvent like DMF, with the reaction being carried out under microwave irradiation for a short period. nih.gov The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified using standard techniques like precipitation, recrystallization, or column chromatography.

Biological Activity Spectrum and Pharmacological Investigations of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione

Exploration of Diverse Biological Activities of 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione

The indoline-2,3-dione scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to a variety of biological targets and exhibit a wide range of biological activities. researchgate.net The derivatization at the N-1 position, as seen in this compound, is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Antimicrobial Efficacy and Mechanistic Insights

Derivatives of indoline-2,3-dione have demonstrated significant antimicrobial activity against a wide array of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. dergipark.org.trnih.govnih.gov The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes.

Bacterial Inhibition:

Mechanism of Action: A primary mechanism of antibacterial action for some indoline-2,3-dione derivatives is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication, recombination, and repair. nih.govnih.gov By targeting the gyrase A subunit, these compounds can disrupt bacterial DNA synthesis, leading to cell death. nih.gov Molecular docking studies have been instrumental in elucidating the interactions between these derivatives and the active site of DNA gyrase. nih.gov

Structure-Activity Relationship: The antimicrobial efficacy can be significantly influenced by the nature of the substituent at the N-1 position and other positions of the indole (B1671886) ring. For instance, Schiff bases of isatin (B1672199) have shown considerable antimicrobial activities. dergipark.org.tr The introduction of halogen atoms on the indole ring or on the N-substituent can also enhance antibacterial properties. nih.gov

Antifungal Activity:

Observed Effects: Various isatin derivatives have been reported to possess antifungal properties against pathogenic fungi such as Candida albicans and Aspergillus niger. dergipark.org.tr The lipophilicity of the molecule, often modulated by the N-substituent, can play a crucial role in its antifungal potency. dergipark.org.tr

Antineoplastic Activity and Cellular Pathway Modulation

The anticancer properties of indoline-2,3-dione derivatives are well-documented, with some compounds demonstrating potent activity against various cancer cell lines. researchgate.netnih.govnih.gov The N-substituent is a key determinant of the antiproliferative activity. nih.gov

Mechanisms of Antineoplastic Action:

Enzyme Inhibition: A significant mechanism of anticancer activity is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases. researchgate.net These enzymes are crucial regulators of the cell cycle and signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis: Many indoline-2,3-dione derivatives induce apoptosis (programmed cell death) in cancer cells. nih.gov This can be achieved through various mechanisms, including the activation of caspases, which are key executioners of apoptosis, and the modulation of apoptosis-related proteins. nih.gov Transcriptome analysis of cells treated with related compounds has shown significant changes in the expression of genes involved in the apoptotic process. nih.gov

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov For instance, some derivatives have been shown to arrest cells in a specific phase of the cell cycle, thereby halting their division.

Anti-inflammatory and Immunomodulatory Potentials

Indoline-2,3-dione derivatives have been investigated for their anti-inflammatory effects. nih.govcore.ac.uknih.govmdpi.com This activity is often linked to the inhibition of key inflammatory mediators.

Mechanisms of Anti-inflammatory Action:

COX Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. mdpi.com Molecular docking studies have shown that N-substituted derivatives can fit into the active site of COX-2. nih.govmdpi.com

Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. mdpi.com This suggests an immunomodulatory role by suppressing key signaling pathways like NF-κB. mdpi.com

Enzyme Inhibition Profiles and Target Engagement Studies

The indoline-2,3-dione scaffold is a versatile inhibitor of various enzymes implicated in different diseases.

Aminopeptidase (B13392206) N (APN/CD13) Inhibition: Certain indoline-2,3-dione derivatives have been identified as potent and selective inhibitors of aminopeptidase N, a cell-surface enzyme that plays a role in tumor invasion and angiogenesis. nih.gov

α-Glucosidase and α-Amylase Inhibition: Derivatives have also been evaluated for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.govacs.org Inhibition of these enzymes can be a therapeutic strategy for managing type 2 diabetes. nih.gov

Target Engagement: Target engagement is often confirmed through a combination of in vitro enzyme assays and in silico molecular docking studies. nih.govnih.gov These studies help to understand the binding interactions between the inhibitor and the enzyme's active site, guiding the design of more potent and selective compounds.

Cell-Based Assays for Efficacy Profiling and Specificity of this compound

To evaluate the biological efficacy and specificity of indoline-2,3-dione derivatives, a variety of cell-based assays are employed.

Assay TypePurposeExample Application for Indoline-2,3-dione Derivatives
Cytotoxicity Assays (e.g., MTT, SRB) To determine the concentration at which a compound is toxic to cells and to assess its general cytotoxic profile.Used to evaluate the anticancer activity of derivatives against various cancer cell lines and to determine their IC50 values. nih.gov
Colony Formation Assay To assess the long-term proliferative capacity of cells after treatment with a compound.To determine the ability of derivatives to inhibit the sustained growth of cancer cells. nih.gov
Flow Cytometry for Cell Cycle Analysis To determine the effect of a compound on the progression of cells through the different phases of the cell cycle.To identify if derivatives cause cell cycle arrest at specific checkpoints (e.g., G1, G2/M). nih.gov
Flow Cytometry for Apoptosis Detection To quantify the number of apoptotic cells using markers like Annexin V and propidium (B1200493) iodide.To confirm that the cytotoxic effect of derivatives is due to the induction of apoptosis. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) To measure the levels of specific proteins, such as cytokines, in cell culture supernatants.To quantify the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) after treatment with anti-inflammatory derivatives. mdpi.com
Western Blotting To detect and quantify the expression levels of specific proteins within cells.To investigate the modulation of cellular pathways by observing changes in the levels of key signaling proteins (e.g., caspases, cyclins). nih.gov

Target Identification and Validation Methodologies for Biological Actions

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action and for further drug development.

Molecular Docking: This computational technique is widely used to predict the binding affinity and orientation of a ligand (the compound) within the active site of a target protein. nih.govnih.gov It provides valuable insights into the potential molecular targets and helps in rationalizing the structure-activity relationships.

Virtual Screening: Large chemical databases can be screened in silico against the structure of a known biological target to identify potential inhibitors. nih.gov This approach has been successfully used to discover novel indoline-2,3-dione-based enzyme inhibitors. nih.gov

Enzymatic Assays: Once a potential target is identified, its inhibition by the compound is confirmed through in vitro enzymatic assays. These assays measure the activity of the enzyme in the presence and absence of the inhibitor to determine its potency (e.g., IC50 value). nih.govnih.gov

Cellular Thermal Shift Assay (CETSA): This method can be used to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Transcriptomics and Proteomics: Analyzing the changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with the compound can provide clues about the affected cellular pathways and potential targets. nih.gov

Structure Activity Relationship Sar Studies of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione and Its Analogues

Elucidation of Key Pharmacophoric Features within the 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione Scaffold

The fundamental pharmacophore of isatin-based compounds generally includes a hydrogen bond acceptor/donor unit, an electron donor atom, and a hydrophobic aryl ring. nih.gov In the context of this compound, the key pharmacophoric features can be broken down as follows:

The Indoline-2,3-dione Core: This bicyclic system is a crucial element. The dicarbonyl group at positions 2 and 3, along with the lactam nitrogen at position 1, are critical for interactions with biological targets. The aromatic ring of the indole (B1671886) nucleus serves as a hydrophobic domain that can engage in van der Waals and pi-stacking interactions. nih.gov

Docking studies on various isatin (B1672199) derivatives have revealed that the isatin moiety itself is important for strong interactions with the active sites of enzymes. mdpi.com The N-substituent then further modulates this binding and can confer selectivity.

Impact of Substitutions on the Indoline-2,3-dione Core on Biological Activity

Modifications on the aromatic ring of the indoline-2,3-dione core have a profound impact on the biological activity of its derivatives.

Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., fluoro, chloro, bromo) or a nitro group, at the C-5 position of the isatin ring has been shown to enhance the cytotoxic and anti-TB activity of these compounds. mdpi.comresearchgate.net Conversely, the presence of an electron-donating group like a methoxy (B1213986) group can either increase or decrease activity depending on the specific biological target. mdpi.com

Position of Substitution: The position of the substituent on the isatin ring is also critical. For instance, a hydroxy group at the C-5 position of isatin can increase its selectivity towards MAO-A inhibition. nih.gov In a series of N-phenyl substituted isatin derivatives, 5-bromo substitution was found to be a key feature for cytotoxic activity. researchgate.net

The following table summarizes the effect of substitutions on the indoline-2,3-dione core on the anticancer activity of some isatin derivatives.

Compound/ModificationCell LineActivity (IC50 in µM)Reference
5-Bromo-N-phenylisatinK562Data not quantified researchgate.net
Isatin-hydrazone with 2,6-dihalogen substitution on C-ringMCF71.51 ± 0.09 researchgate.net
5-Fluoroindoline-2,3-dione derivative-- researchgate.net
5-Hydroxyisatin (MAO-A inhibition)-6.5 ± 1.1 nih.gov

Role of the Propyl Linker in Biological Recognition and Affinity

The linker connecting the N-1 position of the indoline-2,3-dione core to the terminal aryl group is a critical determinant of biological activity. The length and flexibility of this linker are paramount for optimal interaction with the target protein.

In the case of this compound, the propyl linker provides a certain degree of conformational freedom, allowing the terminal o-tolyloxy group to position itself favorably within the binding pocket of a receptor. Studies on bis-isatin derivatives have shown that the length of the alkyl linker between the two isatin moieties influences their anticancer activity. For example, a derivative with a decane (B31447) linker (DM10) showed significant inhibitory activity. researchgate.net

In a study of N-phenylpropyl-indolin-2-one derivatives, the three-carbon chain was found to be a key structural element for their antimicrobial and antioxidant activities. researchgate.net The length of the linker can impact the distance between the indoline-2,3-dione core and the distal aromatic ring, which can be crucial for bridging interactions between different domains of a protein or for reaching deeper into a binding pocket. Shorter or longer linkers can lead to a loss of activity, highlighting the importance of the optimal linker length for specific biological targets.

Influence of the o-Tolyloxy Moiety on Activity, Selectivity, and Receptor Interactions

The terminal aryl group and its substitution pattern play a significant role in fine-tuning the biological activity and selectivity of N-substituted indoline-2,3-dione derivatives.

Steric and Electronic Effects: The methyl group at the ortho position of the phenoxy ring introduces steric bulk, which can influence the molecule's preferred conformation and its ability to fit into a specific binding site. This steric hindrance can also affect the electronic properties of the phenoxy ring.

Hydrophobicity: The tolyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Receptor Interactions: The aromatic ring can participate in various non-covalent interactions, such as pi-pi stacking, hydrophobic interactions, and van der Waals forces, with amino acid residues in the active site of a protein. The position of the methyl group can direct these interactions and contribute to the compound's selectivity for a particular receptor.

In a series of N-substituted indole-2-carboxylic acid esters, replacing the benzoyl group with a benzyl (B1604629) or phenyl group significantly altered their COX-2 inhibitory activity, demonstrating the importance of the N-substituent's aromatic part. nih.gov While direct data on the o-tolyloxy group is limited, studies on related structures suggest that the nature and position of substituents on the terminal aryl ring are critical for potency and selectivity.

Rational Design Principles for Novel Analogues Based on SAR Data

Based on the structure-activity relationship data gathered from various indoline-2,3-dione analogues, several rational design principles can be proposed for the development of novel, more potent, and selective agents based on the this compound scaffold:

Modification of the Indoline-2,3-dione Core: Introduction of small, electron-withdrawing groups, such as halogens, at the C-5 position is a promising strategy to enhance biological activity. Exploring substitutions at other positions (C-4, C-6, C-7) could also lead to compounds with improved profiles.

Optimization of the Linker: The three-carbon propyl linker appears to be favorable in some contexts. However, systematic variation of the linker length (e.g., from two to five carbons) and rigidity (e.g., by introducing double bonds or cyclic structures) could lead to analogues with enhanced affinity and selectivity for specific targets.

Exploration of the Aryloxy Moiety: The substitution pattern on the terminal phenyl ring is a key area for optimization.

Positional Isomers: Synthesizing and testing the meta- and para-tolyloxy analogues would provide valuable information on the influence of the methyl group's position.

Electronic Modifications: Introducing other small substituents with varying electronic properties (e.g., methoxy, trifluoromethyl) on the phenyl ring could further probe the electronic requirements for optimal activity.

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with different interaction profiles and potentially improved properties.

By systematically applying these design principles, it is possible to generate a library of novel analogues of this compound with potentially enhanced therapeutic efficacy and selectivity.

No information could be found regarding the biological actions or mechanistic investigations of the chemical compound "this compound" in the publicly available scientific literature. Consequently, it is not possible to provide an article based on the requested outline.

Extensive searches for this specific compound did not yield any studies detailing its molecular targets, effects on cellular pathways, receptor binding affinities, enzyme inhibition kinetics, or impact on gene expression. The scientific data required to populate the requested sections on "Mechanistic Investigations of this compound's Biological Actions" is not available.

It is possible that this compound is a novel chemical entity that has not yet been the subject of published biological research, or it may be a compound that has been synthesized but not characterized for its biological activity. Without any research data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections remain unaddressed due to the absence of relevant research findings:

Mechanistic Investigations of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione S Biological Actions

Gene Expression Modulation and Systems Biology Approaches

Further research and publication in peer-reviewed scientific journals would be necessary to provide the information requested on this specific compound.

Computational Chemistry and Molecular Modeling Studies of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione

Molecular Docking Simulations for Ligand-Target Interactions and Binding Pose Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a ligand and its biological target, providing insights into the molecular basis of its activity. For 1-(3-(o-tolyloxy)propyl)indoline-2,3-dione, molecular docking simulations can identify potential binding sites on various protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves preparing the three-dimensional structures of both the ligand and the target protein. The indoline-2,3-dione derivative would be docked into the active site of a selected protein, and scoring functions would be used to rank the different binding poses based on their predicted binding affinity. The analysis of the best-ranked pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, docking studies on similar indole (B1671886) derivatives have highlighted the importance of interactions with specific amino acid residues in the active site of enzymes like cyclooxygenase or various receptors. nih.govmdpi.comresearchgate.net

A hypothetical docking study of this compound with a target protein might yield the following results, illustrating the types of interactions that could be observed.

Interaction TypeInteracting ResidueDistance (Å)
Hydrogen BondTYR 2152.8
Hydrogen BondSER 3503.1
HydrophobicLEU 1123.5
HydrophobicILE 893.9
Pi-Pi StackingPHE 2104.2

This table represents a hypothetical outcome of a molecular docking simulation for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and stability of a ligand-protein complex over time. researchgate.netnih.govnih.gov Following molecular docking, MD simulations can be performed on the predicted binding pose of this compound within its target protein. These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and conformational flexibility.

The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD suggests that the ligand remains bound in a consistent conformation within the active site. Furthermore, analysis of the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand binding. Such studies on related compounds have demonstrated the utility of MD simulations in confirming the stability of docking predictions and providing a more realistic representation of the binding event.

Simulation Time (ns)Ligand RMSD (Å)Protein RMSD (Å)
00.00.0
101.21.5
201.31.6
301.11.5
401.41.7
501.31.6

This table represents hypothetical data from a molecular dynamics simulation to illustrate the analysis of binding stability.

Quantum Chemical Calculations of Electronic Properties and Reactivity Parameters

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and reactivity of a molecule. nih.gov Methods such as Density Functional Theory (DFT) can be used to calculate various molecular descriptors for this compound. These descriptors provide insights into the molecule's chemical behavior and potential for interaction with biological targets.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Other important parameters include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, and various reactivity descriptors like chemical hardness, softness, and electronegativity. These calculations are valuable for understanding the molecule's reactivity and its ability to participate in different types of chemical interactions.

ParameterCalculated Value
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4
Chemical Hardness (η)2.2
Electronegativity (χ)4.0

This table contains hypothetical quantum chemical calculation results for this compound for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. msjonline.orgmdpi.comnih.govmdpi.comnih.gov By developing a QSAR model for a class of indoline-2,3-dione derivatives, the biological efficacy of this compound could be predicted.

The process involves compiling a dataset of structurally related compounds with known biological activities. Various molecular descriptors, representing different physicochemical properties of the molecules, are then calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new or untested compounds, such as this compound. These models can also provide insights into the structural features that are important for the desired biological effect.

DescriptorDescriptionContribution to Activity
LogPLipophilicityPositive
Molecular WeightSize of the moleculeNegative
Number of H-bond donorsHydrogen bonding capacityPositive
Polar Surface AreaPolarity of the moleculeNegative

This table illustrates a simplified, hypothetical QSAR model, indicating the influence of different molecular descriptors on biological activity.

In Silico ADMET Predictions and Druggability Assessment of this compound

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. japsonline.comspringernature.comri.senih.govresearchgate.net Various computational models and software can be used to predict the pharmacokinetic and toxicological properties of this compound. These predictions help in assessing the compound's potential to be developed into a safe and effective drug.

ADMET PropertyPredicted Value
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationLow
CYP2D6 InhibitionNon-inhibitor
Ames MutagenicityNon-mutagenic
hERG InhibitionLow risk
Lipinski's Rule of Five0 violations

This table presents hypothetical in silico ADMET predictions for this compound to demonstrate a druggability assessment.

Preclinical Efficacy and Toxicological Assessments of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione in Non Human Systems

In Vitro Cellular Assays for Potency, Selectivity, and Cytotoxicity in Relevant Cell Lines

No publicly available data from in vitro cellular assays could be located for 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione. Such studies would typically determine the compound's potency (e.g., IC50 or EC50 values) against its intended biological target, its selectivity for that target over other related proteins, and its cytotoxic effects on various cell lines to assess its therapeutic window.

In Vivo Efficacy Studies in Established Animal Models of Disease

There is no information available in the public domain regarding in vivo efficacy studies of this compound in established animal models of any disease. These types of studies are crucial for demonstrating a compound's potential therapeutic benefit in a living organism and for determining the relationship between dose and response.

Pharmacokinetic Profiling in Preclinical Species (e.g., Absorption, Distribution, Metabolism, Excretion in animal models)

Details on the pharmacokinetic profile of this compound in any preclinical species are not publicly available. Pharmacokinetic studies are essential for understanding how an organism processes a drug candidate, including its absorption into the bloodstream, distribution into various tissues, metabolic transformation, and eventual excretion.

Preliminary Toxicological Evaluations in Animal Models (e.g., Maximum Tolerated Dose, Acute Toxicity Studies)

No data from preliminary toxicological evaluations of this compound in animal models could be found. These studies are designed to identify potential adverse effects and to determine a compound's safety profile, including the maximum tolerated dose and its effects in acute toxicity assessments.

Biodistribution Studies of this compound in Animal Systems

Information on the biodistribution of this compound in animal systems is not available in the public record. Biodistribution studies are conducted to understand where a compound accumulates in the body after administration, which is important for assessing both its efficacy and potential toxicity.

Synthesis and Evaluation of Novel Derivatives and Prodrugs of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione

Rational Design and Synthesis of Structurally Modified Analogues with Enhanced Properties

The rational design of new chemical entities based on the 1-(3-(o-tolyloxy)propyl)indoline-2,3-dione scaffold focuses on strategic modifications to enhance therapeutic properties. The isatin (B1672199) core presents several sites for chemical modification: the N-1 position of the indole (B1671886) ring, the aromatic ring at positions 4, 5, 6, and 7, and the C-3 carbonyl group.

The synthesis of the parent compound, this compound, can be achieved through N-alkylation of isatin. This reaction typically involves treating isatin with a suitable alkylating agent, such as 1-bromo-3-(o-tolyloxy)propane, in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Structurally modified analogues can be designed with several goals in mind. For instance, substitution on the aromatic ring of the isatin core can modulate lipophilicity, electronic properties, and steric interactions with biological targets. Halogenation at the 5-position, for example, has been shown in some isatin derivatives to enhance anticancer activity. researchgate.net The synthesis of such analogues often starts with a pre-functionalized isatin, such as 5-bromo- or 5-nitroisatin, followed by the N-alkylation step.

Another key area for modification is the C-3 carbonyl group, which can be converted into various functional groups, such as Schiff bases or hydrazones. These modifications can significantly alter the biological activity profile. For example, the synthesis of Schiff bases by condensing the C-3 carbonyl of an N-substituted isatin with various aromatic amines can lead to compounds with potent antitubercular activity. nih.gov

The tolyloxypropyl side chain at the N-1 position also offers opportunities for rational design. Modifications to the linker length or the substitution pattern on the tolyl group can be explored to optimize interactions with specific target proteins. For instance, replacing the o-tolyl group with other substituted phenyl rings could fine-tune the electronic and steric properties of the molecule, potentially leading to improved potency or selectivity for a given biological target.

Prodrug Strategies for Improved Delivery or Bioavailability

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. For isatin derivatives, which can sometimes suffer from poor solubility or bioavailability, prodrug strategies can be particularly beneficial. ijpsonline.com

One common prodrug approach for compounds with an N-H group, like the parent isatin, is the formation of N-Mannich bases. nih.gov These are formed by the reaction of the N-H group with formaldehyde and a secondary amine, such as morpholine or piperidine. casjournal.orgnih.gov These Mannich bases are often more water-soluble and can be designed to be stable at physiological pH but hydrolyze to release the active parent drug. nih.gov For a pre- N-substituted compound like this compound, this strategy would be applied to the parent isatin before the N-alkylation step.

Another strategy involves the modification of the C-3 carbonyl group. For instance, conversion to a more lipophilic ester or acetal could enhance membrane permeability. However, this may also abrogate the biological activity if the C-3 carbonyl is essential for target binding.

A more applicable strategy for N-substituted isatins involves the synthesis of ester prodrugs from a hydroxylated version of the side chain. For example, if the propyl linker were to be functionalized with a hydroxyl group, this could be esterified with a promoiety to improve lipophilicity and passive diffusion across cell membranes. These ester prodrugs would then be cleaved by endogenous esterases to release the active hydroxylated metabolite.

Ester prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized using N-hydroxymethylisatin (HMIS) as a promoiety to reduce gastrointestinal toxicity and improve bioavailability. nih.gov This suggests that the isatin moiety itself can be part of a promoiety in a prodrug design.

Comparative Biological Activity Assessment of Newly Synthesized Derivatives

The biological activity of newly synthesized derivatives of this compound would be assessed through a battery of in vitro assays to determine their potential therapeutic applications and to establish structure-activity relationships (SAR). Based on the known biological profiles of isatin derivatives, these new analogues would likely be screened for anticancer, antimicrobial, and enzyme inhibitory activities. researchgate.netresearchgate.net

For example, a series of 1,5-disubstituted indoline-2,3-diones were synthesized and evaluated for their in vitro antiproliferative activity against the human acute promyelocytic leukemia (HL-60) cell line. science.gov The results indicated that compounds with a benzyl (B1604629) substituent at the N-1 position had more potent activity than those with a (4-fluorobenzyl)amino-2-oxoethyl substituent. science.gov This highlights the importance of the nature of the N-1 substituent in determining cytotoxic potential.

To illustrate how data from such a study would be presented, a hypothetical comparative activity table for a series of analogues is shown below.

CompoundR1 (Substitution at N-1)R2 (Substitution at C-5)Anticancer Activity (IC50, µM) vs. HL-60
1-CH2-Ph-H5.2
2-CH2-Ph-Br1.8
3-CH2-CH2-O-Ph-H8.1
4-CH2-CH2-O-Ph-Br3.5
5-CH2-CO-NH-CH2-Ph-F-H15.7
6-CH2-CO-NH-CH2-Ph-F-Br9.3

In another study, a series of isatin-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. dntb.gov.ua The results showed that the substitution pattern on both the isatin ring and the benzene sulfonamide moiety significantly influenced the inhibitory potency. dntb.gov.ua For instance, compounds with electron-donating groups and the ability to form hydrogen bonds showed enhanced activity. dntb.gov.ua

A hypothetical data table for enzyme inhibition by a series of derivatives is presented below.

CompoundIsatin Ring SubstituentBenzene Sulfonamide Substituentα-Glucosidase Inhibition (IC50, µM)α-Amylase Inhibition (IC50, µM)
7-H4-CH310.512.8
85-Cl4-CH35.27.1
9-H4-NO218.322.5
105-Cl4-NO212.115.6
115-Br2,4-diCl1.82.3

These comparative assessments are crucial for identifying lead compounds and for understanding the SAR, which in turn guides the design of more potent and selective analogues.

Structure-Based Drug Design Approaches for Optimization and Lead Identification

Structure-based drug design (SBDD) is a powerful computational approach used to optimize lead compounds and identify new drug candidates. This methodology relies on the three-dimensional structure of the biological target, which can be determined through techniques like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling.

For indoline-2,3-dione derivatives, SBDD can be employed to understand how these molecules interact with their target enzymes and to predict which modifications would lead to improved binding affinity and selectivity. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein.

For example, in the optimization of isatin-based inhibitors of fatty acid amide hydrolase (FAAH), molecular docking studies were used to visualize the binding modes of the inhibitors in the active site of the enzyme. nih.gov These studies revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. nih.gov This information was then used to design new analogues with improved potency. nih.gov

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-protein complex over time. For the lead FAAH inhibitor, MD simulations confirmed the stability of its complex with the enzyme, supporting its potential as a drug candidate. nih.gov

In another example, SBDD was used to design novel inhibitors of Mycobacterium tuberculosis (Mtb) DNA gyrase based on the isatin scaffold. Docking studies helped to elucidate the ligand-receptor interactions and revealed the importance of the isatin moiety and a connecting side chain for strong binding to the enzyme's active site.

The general workflow for an SBDD approach to optimize derivatives of this compound would involve:

Target Identification and Validation: Identifying a relevant biological target for the desired therapeutic effect.

Structural Determination: Obtaining the 3D structure of the target protein, either experimentally or through computational modeling.

Docking and Scoring: Docking the parent compound and its virtual analogues into the active site of the target to predict their binding modes and affinities.

Analysis of Interactions: Analyzing the predicted interactions to understand the molecular basis of binding and to identify opportunities for improvement.

Iterative Design and Synthesis: Designing new analogues based on the computational insights, synthesizing them, and evaluating their biological activity.

This iterative cycle of design, synthesis, and testing, guided by computational methods, can significantly accelerate the process of lead optimization and the discovery of novel drug candidates.

Advanced Spectroscopic and Analytical Research for Structural and Conformational Elucidation of 1 3 O Tolyloxy Propyl Indoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione, while specific experimental data is not widely published, a comprehensive analysis can be predicted based on the well-established chemical shifts of its constituent moieties: the indoline-2,3-dione (isatin) core, the propyl linker, and the o-tolyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline-2,3-dione and the o-tolyloxy groups, as well as the aliphatic protons of the propyl chain. The aromatic region (typically δ 6.8-8.0 ppm) would contain a complex pattern of multiplets corresponding to the four protons on the benzene (B151609) ring of the indoline-2,3-dione and the four protons of the o-tolyl group. The propyl chain protons would appear as triplets and a multiplet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. The spectrum of the target compound is predicted to show signals for the carbonyl carbons of the dione (B5365651) group at the C-2 and C-3 positions of the indoline (B122111) ring, typically in the range of δ 158-185 ppm. researchgate.net The aromatic carbons would resonate between δ 110-160 ppm, while the aliphatic carbons of the propyl chain would appear at higher field strengths.

Dynamic Conformation Analysis: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of protons and carbons within the molecule. rsc.org These techniques would allow for the unambiguous assignment of all signals and provide insights into the spatial relationships between different parts of the molecule, which is crucial for understanding its three-dimensional conformation in solution.

Interactive ¹H NMR Data Table (Predicted)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Indoline & Tolyl)6.8 - 8.0m
O-CH₂~4.1t
N-CH₂~3.9t
CH₂ (middle)~2.2m
CH₃ (Tolyl)~2.3s

Interactive ¹³C NMR Data Table (Predicted)

CarbonPredicted Chemical Shift (ppm)
C=O (C-2)~183
C=O (C-3)~158
Aromatic110 - 158
O-CH₂~66
N-CH₂~38
CH₂ (middle)~28
CH₃ (Tolyl)~16

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Research

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₈H₁₇NO₃.

Fragmentation Pattern: Electron ionization (EI) mass spectrometry would reveal the characteristic fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be observed, and key fragment ions would arise from the cleavage of the propyl chain and the loss of functional groups. Expected fragmentation pathways include the cleavage of the ether linkage, leading to ions corresponding to the o-tolyloxy and the N-propylindoline-2,3-dione moieties. Further fragmentation of the indoline-2,3-dione ring would also be anticipated.

Interactive Mass Spectrometry Data Table (Predicted)

m/zProposed Fragment
291[M]⁺
184[M - C₇H₇O]⁺
146[Indoline-2,3-dione]⁺
107[C₇H₇O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the carbonyl groups, the aromatic rings, and the ether linkage. The two carbonyl groups of the dione moiety are expected to exhibit strong absorption bands in the region of 1700-1750 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage would likely be found in the 1200-1250 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of the target compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima corresponding to the π→π* transitions of the aromatic systems and n→π* transitions of the carbonyl groups. nist.gov The indoline-2,3-dione chromophore is the primary contributor to the UV-Vis absorption.

Interactive IR Spectroscopy Data Table (Predicted)

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
2960-2850Aliphatic C-H stretch
1750-1700C=O stretch (dione)
1600-1450Aromatic C=C stretch
1250-1200C-O stretch (ether)

Interactive UV-Vis Spectroscopy Data Table (Predicted)

λmax (nm)Electronic TransitionChromophore
~250π→πAromatic rings
~300π→πIndoline-2,3-dione
~420n→π*Carbonyls

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound has been reported, this technique would provide invaluable information.

A successful single-crystal X-ray diffraction analysis would reveal bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. researchgate.netmdpi.com It would also elucidate the planarity of the indoline-2,3-dione ring system and the spatial orientation of the o-tolyloxypropyl substituent relative to the core. Furthermore, the analysis of the crystal packing would show intermolecular interactions such as van der Waals forces and potential C-H···O hydrogen bonds, which govern the solid-state architecture. nih.govmdpi.comresearchgate.net

Interactive Crystallographic Data Table (Hypothetical)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~16.3
β (°)~95
Z4

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Metabolite Identification in Research Contexts

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, would be developed. nih.gov The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique could be used for the analysis of the target compound, although its relatively high molecular weight and polarity might necessitate derivatization to improve volatility. researchgate.netnih.gov In a research context, GC-MS is a powerful tool for identifying potential metabolites by detecting related compounds with different retention times and mass spectra in biological samples.

Interactive Chromatography Data Table (Typical Conditions)

TechniqueColumnMobile Phase/Carrier GasDetection
HPLCC18Acetonitrile/Water gradientUV (e.g., 254 nm)
GC-MSDB-5 or similarHeliumMass Spectrometry

Future Perspectives and Translational Research Opportunities for 1 3 O Tolyloxy Propyl Indoline 2,3 Dione

Addressing Challenges in the Development of Isatin-Based Therapeutics

The journey of an isatin-based compound from laboratory synthesis to clinical application is fraught with challenges. A primary hurdle is achieving target selectivity. nih.gov The isatin (B1672199) core can interact with a wide range of biological targets, which, while beneficial for repurposing, can also lead to off-target effects. Structural modifications, such as the introduction of specific substituents at various positions on the isatin ring, are crucial for modulating reactivity and enhancing selectivity for a chosen biological target. mdpi.comnih.gov

Another significant challenge is metabolic instability. Some isatin derivatives exhibit poor metabolic stability, which can limit their bioavailability and therapeutic efficacy. nih.gov Strategies to overcome this include the development of prodrugs or the use of advanced drug delivery systems that protect the compound from premature metabolic degradation. nih.gov Furthermore, the presence of endogenous isatin in the human body may influence the in vivo pharmacological activity of isatin-based drugs, potentially competing for binding sites and affecting therapeutic outcomes. nih.gov Addressing these issues through careful molecular design and formulation is critical for the successful development of compounds like 1-(3-(o-Tolyloxy)propyl)indoline-2,3-dione.

Table 1: Key Challenges and Mitigation Strategies for Isatin-Based Drug Development

ChallengeDescriptionPotential Mitigation StrategiesSource(s)
Target Selectivity The isatin scaffold can bind to multiple biological targets, leading to potential off-target effects.Strategic structural modifications to the isatin core; Metal complex formation to create more rigid conformations. nih.gov
Metabolic Instability Compounds may be quickly broken down by the body, reducing bioavailability and efficacy.Prodrug design; Encapsulation in drug delivery systems to protect from metabolic enzymes. nih.govnih.gov
Endogenous Competition Naturally occurring isatin in the body could interfere with the action of isatin-based drugs.Development of high-affinity analogues that can outcompete endogenous isatin at the target site. nih.gov
Physicochemical Properties Poor solubility or other unfavorable properties can hinder formulation and absorption.Introduction of hydrophilic or lipophilic groups to modulate properties; Use of nanotechnology-based delivery systems. nih.govnih.gov

Potential for Combination Therapies Involving this compound

A promising avenue for enhancing the therapeutic efficacy of isatin-based compounds is through combination therapy. This approach can improve treatment outcomes, overcome drug resistance, and potentially reduce the required dosage of individual agents. google.com Several clinically evaluated isatin analogues have been tested in combination with established chemotherapeutic agents for the treatment of various cancers. nih.govnih.gov For instance, Sunitinib, an approved isatin-based drug, has been studied in combination with paclitaxel, carboplatin, and docetaxel. nih.govnih.gov The potential of this compound in a combination regimen would depend on its specific mechanism of action. If it targets pathways complementary to existing drugs, it could act synergistically to enhance anticancer activity.

Table 2: Examples of Isatin Analogues in Combination Therapy Clinical Trials

Isatin AnalogueCombination Agent(s)IndicationClinical Phase (Completion Year)Source(s)
Nintedanib Paclitaxel and CarboplatinOvarian CancerPhase 3 (2018) nih.gov
Nintedanib DocetaxelNon-Small Cell Lung CancerPhase 3 (2018) nih.gov
Nintedanib LetrozoleBreast CancerPhase 1 (2019) nih.gov
Semaxinib 5-Fluorouracil, Leucovorin, IrinotecanMetastatic Colorectal CancerPhase 3 (Completed) nih.gov
Orantinib Transcatheter Arterial ChemoembolizationUnresectable Hepatocellular CarcinomaPhase 3 (2017) nih.gov

Exploration of Novel Therapeutic Indications and Repurposing Opportunities

The isatin scaffold is associated with an exceptionally broad spectrum of pharmacological activities, presenting vast opportunities for drug repurposing. nih.govmdpi.com Beyond their well-documented anticancer properties, isatin derivatives have shown potential as antiviral, anti-HIV, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents. nih.govnih.govnih.gov This biological versatility suggests that this compound, following initial screening, could be evaluated for a wide range of diseases. For example, recent studies have explored isatin derivatives as inhibitors of the SARS-CoV-2 main protease, highlighting their potential in treating emerging infectious diseases. consensus.app The ability to inhibit various enzymes, such as caspases, kinases, and proteases, opens up numerous avenues for therapeutic intervention in diverse pathological conditions. nih.govgoogle.comnih.gov

Table 3: Diverse Biological Activities of the Isatin Scaffold and Potential Therapeutic Applications

Biological ActivityPotential Therapeutic AreaExample Target(s)Source(s)
Anticancer/Antiproliferative OncologyKinases (VEGFR, EGFR), Caspases, Histone Deacetylases (HDACs) nih.govmdpi.comnih.gov
Antiviral / Anti-HIV Infectious DiseasesViral Proteases (e.g., Rhinovirus 3C Protease), Reverse Transcriptase nih.govconsensus.appscispace.com
Antimicrobial/Antifungal Infectious DiseasesBacterial and Fungal Cellular Processes nih.govnih.gov
Anticonvulsant NeurologyCentral Nervous System Receptors nih.govnih.gov
Anti-inflammatory Immunology/Inflammatory DisordersInflammatory pathway enzymes nih.govmdpi.com
Anti-tubercular Infectious DiseasesMycobacterial enzymes nih.gov

Advanced Drug Delivery Systems and Nanotechnology Applications

Nanotechnology offers powerful tools to overcome many of the biopharmaceutical challenges associated with isatin-based drugs, such as poor solubility and metabolic instability. nih.gov Encapsulating compounds like this compound within nanocarriers can improve their therapeutic index by enhancing stability, increasing circulation time, and enabling targeted delivery to specific tissues or cells. nih.govnih.gov Researchers have successfully encapsulated isatin in single-walled carbon nanotubes (SWCNTs), demonstrating that such systems can stably contain the drug molecule. nih.gov Other promising nanocarriers include gelatin-based nanosystems, which are biodegradable and biocompatible, and can be modified to control drug release. frontiersin.org These advanced delivery systems can protect the drug from degradation, increase its concentration at the site of action, and minimize exposure to healthy tissues. nih.govfrontiersin.org

Table 4: Nanodelivery Systems for Isatin-Based Compounds

Nanocarrier TypeDescriptionPotential AdvantagesSource(s)
Carbon Nanotubes (CNTs) Hollow cylindrical tubes of carbon atoms.High surface area for drug loading, ability to penetrate cell membranes. nih.gov
Gelatin-based Nanosystems Nanoparticles or hydrogels made from gelatin, a natural polymer.Biocompatible, biodegradable, allows for controlled and targeted drug release. frontiersin.org
Silica Nanoparticles Porous nanoparticles made of silicon dioxide.Can be functionalized to support metal complexes of isatin derivatives, enhancing reactivity. nih.gov
Liposomes Spherical vesicles composed of a lipid bilayer.Can encapsulate both hydrophilic and hydrophobic drugs, improving bioavailability. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

Table 5: Applications of AI/ML in the Isatin Derivative Discovery Pipeline

Discovery StageAI/ML ApplicationDescriptionSource(s)
Target Identification Protein Structure PredictionAI tools can predict the 3D structure of target proteins, aiding in structure-based drug design. nih.gov
Hit Identification Virtual ScreeningML models screen large virtual libraries of compounds to predict binding affinity for a specific target. mdpi.comnih.gov
Lead Optimization De Novo Drug Design & Property PredictionGenerative AI models design novel molecules with desired properties. ML algorithms predict ADME/Tox profiles to guide optimization. mdpi.comnih.gov
Drug Repurposing Interaction PredictionAI can analyze vast biological data to predict new interactions between existing drugs and different targets, identifying repurposing opportunities. ijirt.orgnih.gov

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the indoline-2,3-dione carbonyls (δ ~180–185 ppm in 13C NMR) and the o-tolyloxy methyl group (δ ~2.3 ppm in 1H NMR). Coupling patterns in the propyl linker (δ 1.8–4.2 ppm) confirm connectivity .
  • IR Spectroscopy : Stretching vibrations for C=O (1730–1750 cm⁻¹) and C-O-C (1250–1270 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]+: ~352.15 g/mol) .

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced antibacterial activity?

Advanced Research Question
SAR analysis of indoline-2,3-dione derivatives suggests:

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) on the o-tolyl ring enhance antibacterial potency by increasing electrophilicity .
  • Linker Optimization : Replacing the propyl chain with a more rigid spacer (e.g., triazole) improves target binding via reduced conformational entropy .
  • In Silico Screening : Molecular docking (AutoDock Vina) against bacterial enzymes (e.g., DNA gyrase) identifies optimal substituent positions. Validate predictions with MIC assays against S. aureus and E. coli .

How should researchers address contradictory crystallographic data between experimental and computational models of this compound?

Advanced Research Question
Discrepancies often arise from:

  • Thermal Motion : High displacement parameters (ADPs) in the o-tolyl group may suggest dynamic disorder. Apply TLS refinement in SHELXL to model anisotropic motion .
  • DFT Comparison : Optimize the structure using Gaussian09 (B3LYP/6-31G**) and compare bond lengths/angles with experimental data. Deviations >0.05 Å may indicate missed symmetry or hydrogen bonding .

What methodologies are effective for evaluating the anti-proliferative activity of this compound derivatives?

Basic Research Question

  • In Vitro Assays : Use MTT/WST-1 assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations via nonlinear regression .
  • Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) for apoptosis detection and Western blotting for caspase-3/9 activation .
  • Control Compounds : Include cisplatin or doxorubicin as positive controls to benchmark activity .

How can molecular docking predict the binding mode of this compound to G-protein-coupled receptors (GPCRs)?

Advanced Research Question

  • Target Selection : Prioritize GPCRs with indole-binding pockets (e.g., serotonin receptors) based on structural homology .
  • Docking Workflow : Prepare the ligand (OpenBabel) and receptor (PDB: 6WGT) for AutoDock Vina. Use Lamarckian GA for conformational sampling. Key interactions include π-π stacking with Phe residues and hydrogen bonds to Asp/Glu side chains .
  • Validation : Compare docking scores (ΔG < -8 kcal/mol) with known antagonists (e.g., 77-LH-28-1) and validate via mutagenesis .

What strategies mitigate purification challenges of this compound due to byproduct formation?

Basic Research Question

  • Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted indoline-2,3-dione or dimerized products) .
  • Chromatography : Employ gradient elution (5→50% ethyl acetate in hexane) on silica gel. For persistent impurities, use preparative HPLC with a C18 column (MeCN/H₂O, 0.1% TFA) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.